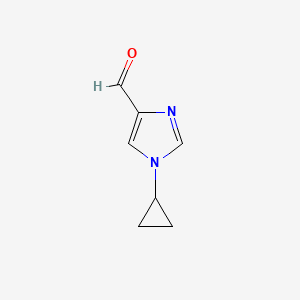
1-Cyclopropyl-1H-imidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group and an aldehyde functional group at the 4-position
Métodos De Preparación
The synthesis of 1-Cyclopropyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method includes the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) to form the imidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Cyclopropyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1H-imidazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, catalysts, and other functional materials
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.
Comparación Con Compuestos Similares
1-Cyclopropyl-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives such as:
4-Imidazolecarboxaldehyde: Similar in structure but lacks the cyclopropyl group.
1H-Indole-3-carbaldehyde: Contains an indole ring instead of an imidazole ring.
1,3-Diazole derivatives: Share the imidazole core but differ in substituent groups. The uniqueness of this compound lies in its cyclopropyl substitution, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
1-cyclopropylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c10-4-6-3-9(5-8-6)7-1-2-7/h3-5,7H,1-2H2 |
Clave InChI |
OAOMXWZGHLGMKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(N=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)
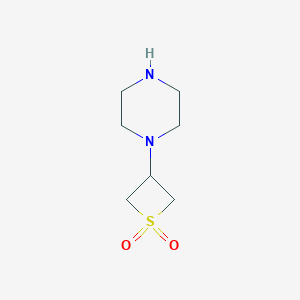
![Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine](/img/structure/B13184545.png)
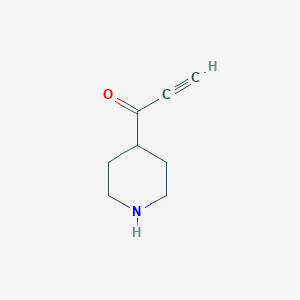
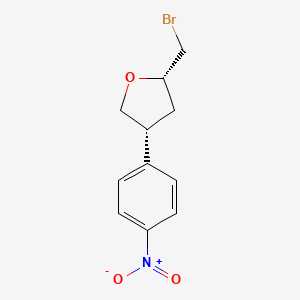

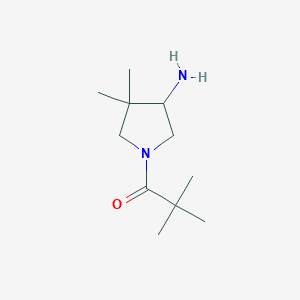
![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)
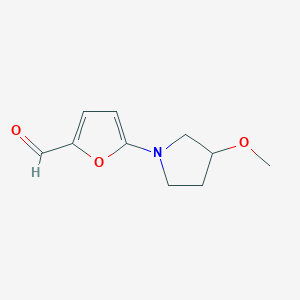
![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)
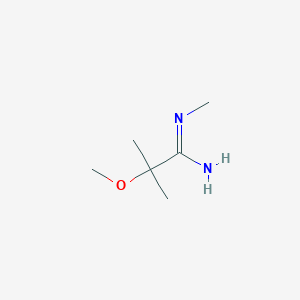

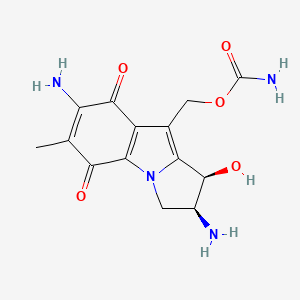
![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)
